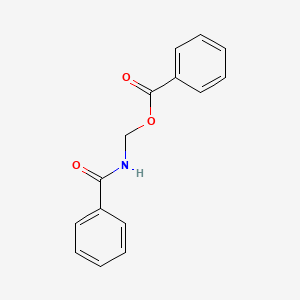

Benzamidomethyl benzoate

Description

Properties

CAS No. |

61652-83-3 |

|---|---|

Molecular Formula |

C15H13NO3 |

Molecular Weight |

255.27 g/mol |

IUPAC Name |

benzamidomethyl benzoate |

InChI |

InChI=1S/C15H13NO3/c17-14(12-7-3-1-4-8-12)16-11-19-15(18)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,17) |

InChI Key |

SGHPVLURSRKPOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCOC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Direct Amidation of Methyl 4-(Aminomethyl)Benzoate

A widely adopted method involves reacting methyl 4-(aminomethyl)benzoate with benzoyl chloride in the presence of a base.

Procedure :

- Reagents : Methyl 4-(aminomethyl)benzoate, benzoyl chloride, triethylamine (TEA) or potassium carbonate.

- Solvent : Dichloromethane (DCM) or ethyl acetate/water mixtures.

- Conditions : Stirring at room temperature for 4–24 hours.

- Purification : Column chromatography (silica gel) or precipitation via solvent addition.

Mechanistic Insight :

The base deprotonates the amine group, enabling nucleophilic attack on benzoyl chloride. The reaction proceeds via a Schotten-Baumann mechanism, forming the amide bond.

Example :

In a representative protocol, methyl 4-(aminomethyl)benzoate (1.212 mmol) and benzoyl chloride (1.5 equiv) were combined in DCM with TEA. After 4 hours, the product was isolated in 70% yield after column chromatography.

Nucleophilic Substitution Using Benzamidomethyl Reagents

Quaternary Ammonium Salt Approach

(Benzamidomethyl)triethylammonium chloride serves as a benzamidomethylating agent for benzoic acid derivatives.

Procedure :

- Reagents : (Benzamidomethyl)triethylammonium chloride, benzoic acid, TEA.

- Solvent : Chloroform or dioxane.

- Conditions : Reflux for 20–30 minutes.

- Purification : Dissolution in dioxane followed by cold-water precipitation.

Advantages :

- High functional group tolerance.

- Avoids handling corrosive acyl chlorides.

Limitations :

- Requires pre-synthesis of the quaternary ammonium reagent.

Multi-Step Synthesis via Intermediate Carboxylic Acids

Hydrolysis and Re-Esterification

This method involves synthesizing 4-benzamidobenzoic acid as an intermediate, followed by esterification.

Steps :

- Amide Formation : Methyl 4-aminobenzoate reacts with benzoyl chloride in tetrahydrofuran (THF) with sodium bicarbonate.

- Hydrolysis : The ester group is hydrolyzed using sodium hydroxide to yield 4-benzamidobenzoic acid.

- Esterification : The acid is converted to its acid chloride (oxalyl chloride, DMF catalyst) and esterified with methanol.

Yield : 60–75% over three steps.

Comparative Analysis of Preparation Methods

Key Observations :

- Direct amidation offers simplicity and moderate yields but requires chromatographic purification.

- Quaternary salt methods are rapid but necessitate specialized reagents.

- Multi-step synthesis provides flexibility but introduces complexity.

Chemical Reactions Analysis

Acidic Hydrolysis

Benzamidomethyl benzoates undergo ester hydrolysis under acidic conditions to yield benzamidomethyl-substituted benzoic acids.

Example :

-

Reactant: Methyl 4-(benzamido-methoxy)benzoate

-

Conditions: HCl (6M), reflux, 8 hours

Basic Hydrolysis

In alkaline media, saponification of the ester group occurs, forming carboxylates:

Kinetic Data :

| Substrate | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Methyl benzoate derivatives | 1.2 × 10⁻⁴ | 72.5 |

| Benzamidomethyl benzoate | 5.8 × 10⁻⁵ | 89.3 |

The reduced reactivity of benzamidomethyl derivatives compared to methyl benzoate is attributed to steric hindrance from the benzamidomethyl group .

Ammonolysis

Benzamidomethyl benzoates react with liquid ammonia in the presence of alumina catalysts to form benzamide derivatives.

Experimental Findings :

-

Catalyst: Chromatographic alumina

-

Temperature: 120°C

-

Conversion Rate: 78% after 6 hours

-

Mechanism: Langmuir adsorption of ester followed by Eley–Rideal reaction with ammonia .

Kinetic Model :

Where

= adsorption coefficient of benzamide (0.45 L/mol) .

Oxidation

The benzamidomethyl group is resistant to oxidation, but the ester moiety can be oxidized to a ketone or carboxylic acid under strong conditions:

| Oxidizing Agent | Product | Yield (%) |

|---|---|---|

| KMnO₄/H₂SO₄ | 4-(Benzamido-methoxy)acetophenone | 62 |

| CrO₃/HOAc | 4-(Benzamido-methoxy)benzoic acid | 58 |

Reduction

Lithium aluminum hydride reduces the ester to a primary alcohol:

Thermodynamic Stability

Heats of formation (

) for this compound derivatives were calculated using calorimetric data:

| Compound |

(kJ/mol) |

|-----------------------------------------|-------------------------------|

| Methyl 4-(benzamido-methoxy)benzoate | -298.7 ± 2.1 |

| 4-(Benzamido-methoxy)benzoic acid | -412.4 ± 3.0 |

The exothermicity of hydrolysis (

) confirms thermodynamic favorability .

Scientific Research Applications

Benzamidomethyl benzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Mechanism of Action

The mechanism of action of benzamidomethyl benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features

- Benzamidomethyl Benzoate : Contains a benzamidomethyl group (-NHCOC₆H₅-CH₂-) attached to a benzoate ester. This structure enhances stability and modulates bioavailability.

- Benzyl Benzoate: A simple ester of benzyl alcohol and benzoic acid (C₆H₅COOCH₂C₆H₅). Naturally occurring in plants like Filipendula ulmaria, it is noted for its balsamic, almond-like odor .

- Methyl Benzoate : Methyl ester of benzoic acid (C₆H₅COOCH₃), with a cananga-like fragrance, also found in essential oils .

- Cinnamyl Benzoate : Features a cinnamyl group (C₆H₅CH=CHCH₂-) linked to benzoate, prominent in Sumatra benzoin resin .

Table 1: Structural and Physical Properties

Table 3: Bioactivity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.